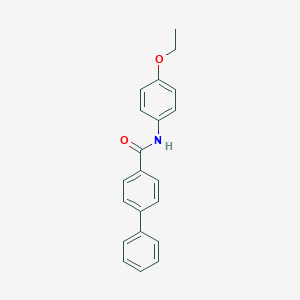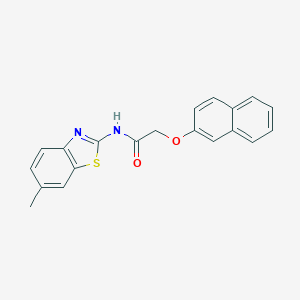![molecular formula C19H17ClN4O2S B291976 N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B291976.png)
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a potential target for the treatment of B-cell malignancies.
Mecanismo De Acción
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea targets SYK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon binding to the B-cell receptor, SYK is activated and initiates downstream signaling pathways that lead to B-cell proliferation and survival. N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea inhibits SYK phosphorylation and downstream signaling, leading to apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other targeted therapies. N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. In clinical trials, N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has shown promising results in patients with CLL, MCL, and DLBCL, with manageable toxicity profiles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has several advantages for lab experiments, including its potency and selectivity for SYK, as well as its favorable pharmacokinetic properties. However, N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for the development of N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea and other SYK inhibitors. One area of research is the identification of biomarkers that can predict response to SYK inhibition. Another area of research is the development of combination therapies that can enhance the efficacy of SYK inhibitors. Additionally, there is ongoing research into the potential use of SYK inhibitors in other diseases, such as autoimmune disorders and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea involves a multi-step process that begins with the reaction of 4-chlorophenylhydrazine with 2-phenyl-2-(thiophen-2-yl)acetonitrile to form 4-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol. This intermediate is then reacted with chloroacetic acid to form N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetic acid), which is then converted to N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea by reaction with methyl isocyanate.
Aplicaciones Científicas De Investigación
N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies. N-({[4-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetyl)-N'-methylurea has also demonstrated synergistic effects when used in combination with other targeted therapies, such as venetoclax and ibrutinib.
Propiedades
Fórmula molecular |
C19H17ClN4O2S |
|---|---|
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
2-[4-(4-chlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C19H17ClN4O2S/c1-21-18(26)23-17(25)12-27-19-22-16(13-7-9-14(20)10-8-13)11-24(19)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H2,21,23,25,26) |
Clave InChI |
AENBKHALUBTKNM-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC(=O)CSC1=NC(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CNC(=O)NC(=O)CSC1=NC(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















